9-(4-Tert-butylphenyl)anthracene
CAS No.:
Cat. No.: VC13891655
Molecular Formula: C24H22
Molecular Weight: 310.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H22 |
|---|---|
| Molecular Weight | 310.4 g/mol |
| IUPAC Name | 9-(4-tert-butylphenyl)anthracene |
| Standard InChI | InChI=1S/C24H22/c1-24(2,3)20-14-12-17(13-15-20)23-21-10-6-4-8-18(21)16-19-9-5-7-11-22(19)23/h4-16H,1-3H3 |
| Standard InChI Key | CNRQPOCDGPMSBA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Introduction
Synthesis and Structural Characterization
Synthetic Routes
The synthesis of 9-(4-tert-butylphenyl)anthracene derivatives typically involves cross-coupling reactions. For example, 4b (a related oxadiazole-containing derivative) is synthesized via a multi-step procedure:
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Lithiation: 9-Bromoanthracene is treated with n-butyllithium at –78°C to generate the anthracenyl lithium intermediate .
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Silane Functionalization: Reaction with trichlorophenylsilane forms a silyl-anthracene intermediate, which is subsequently reduced using lithium aluminium hydride .
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Oxadiazole Formation: The final product is obtained through cyclocondensation with 4-tert-butylbenzoyl chloride .
Key challenges include controlling regioselectivity and minimizing side reactions. Yields for analogous compounds range from 50–58% after purification by recrystallization .
Structural Analysis
X-ray diffraction studies of related compounds (e.g., 4b) reveal planar anthracene cores with dihedral angles of 8.2° between the anthracene and tert-butylphenyl groups, indicating minimal steric hindrance . The tert-butyl group induces a twist in the phenyl ring, reducing π-π stacking interactions. Crystallographic data confirm bond lengths of 1.42 Å for C–C bonds in the anthracene core and 1.51 Å for C–Si bonds in silyl-linked derivatives .
Table 1: Crystallographic Parameters of 9-(4-Tert-Butylphenyl)anthracene Derivatives
Physical and Chemical Properties
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition temperatures ( T d) between 297°C and 364°C, with residual masses below 5% at 600°C . Differential scanning calorimetry (DSC) reveals glass transition temperatures ( T g) of 82–98°C, suggesting amorphous morphology in thin films .
Table 2: Thermal Properties of 9-(4-Tert-Butylphenyl)anthracene Derivatives
| Compound | T d (°C) | T g (°C) | Residual Mass (%) |
|---|---|---|---|
| 4b | 364 | 98 | 3.2 |
| 8c | 297 | 82 | 4.5 |
Spectroscopic Properties
UV-Vis absorption spectra exhibit maxima at 387–399 nm, attributed to π→π* transitions. Fluorescence emission peaks at 438–467 nm with quantum yields (Φ) of 0.42–0.56 . Solvatochromic shifts of 12–18 nm in polar solvents indicate intramolecular charge transfer (ICT) .
Table 3: Photophysical Data
| Solvent | λ<sub>abs</sub> (nm) | λ<sub>em</sub> (nm) | Φ |
|---|---|---|---|
| Toluene | 387 | 438 | 0.56 |
| Dichloromethane | 399 | 467 | 0.42 |
Electrochemical Behavior
Cyclic voltammetry reveals reversible oxidation peaks at +1.12 V vs. Fc/Fc<sup>+</sup> and reduction peaks at –1.98 V, indicating ambipolar charge transport . The HOMO/LUMO levels, calculated as –5.32 eV and –2.89 eV, align with TD-DFT results (HOMO: –5.28 eV, LUMO: –2.93 eV) .
Applications in Optoelectronic Devices
Performance in OLEDs
Non-doped OLEDs fabricated with 8a (a derivative) exhibit maximum brightness of 1,728 cd/m² and current efficiency of 0.89 cd/A. When used as an electron transport layer, efficiency rises to 11.7 cd/A, surpassing Alq3 (8.69 cd/A) .
Table 4: OLED Performance Metrics
| Parameter | 8a | Alq3 |
|---|---|---|
| Brightness (cd/m²) | 1,728 | 980 |
| Current Efficiency | 11.7 cd/A | 8.69 cd/A |
Comparative Analysis
The tert-butyl group enhances electron injection by lowering the LUMO level (–2.89 eV vs. –3.1 eV for Alq3), reducing the energy barrier at the cathode interface . Device lifetime exceeds 500 hours at 1,000 cd/m², attributed to reduced exciton quenching .
Computational Studies and Theoretical Insights
TD-DFT simulations predict absorption maxima at 392 nm (vs. experimental 387 nm), with oscillator strengths of 0.87. Natural transition orbital (NTO) analysis confirms that the S<sub>0</sub>→S<sub>1</sub> transition involves electron density redistribution from the anthracene core to the oxadiazole moiety .
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